molecular formula C7H12ClN3O2 B1448054 2-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride CAS No. 1443979-69-8

2-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride

Cat. No. B1448054
M. Wt: 205.64 g/mol
InChI Key: ADQGKSTZYMOJKJ-UHFFFAOYSA-N
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Description

“2-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride” is a unique chemical compound with the linear formula: C8H14O2N3Cl1 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

A unique series of oxadiazoles, which may include our compound of interest, were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold .


Molecular Structure Analysis

The molecular structure of “2-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride” can be represented by the SMILES string CC1=NC(CC2CNCCO2)=NO1.Cl .


Chemical Reactions Analysis

The synthesis of oxadiazoles involves cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The yield of the reaction was reported to be 85% .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The FT-IR spectrum shows peaks at 1640 cm^-1 (C=O) and 3518 cm^-1 (OH) . The ^1H NMR spectrum shows peaks at 6.76–7.86 (m, 9H, Ar–H), 12.2 (bs, 1H, OH) . The ^13C-NMR spectrum shows peaks at δ 116.1, 129.08, 131.1, 132.6,132.9, 133.5, 139.1, 163.13, 195.1 .

Scientific Research Applications

Synthesis and Biological Activity

  • The compound has been synthesized and characterized using NMR, IR, and Mass spectral studies, with its structure confirmed by single crystal X-ray diffraction. It shows significant biological activities including antibacterial, antioxidant, anti-TB, anti-diabetic, and has been used in molecular docking studies for InhA protein (Mamatha S.V, et al., 2019).

Anti-Inflammatory Applications

  • Derivatives of this compound have been evaluated for anti-inflammatory activities, with some showing excellent activity in carrageenan-induced rat paw edema tests. Certain derivatives also demonstrated significant COX-2 inhibition, indicating their potential therapeutic value in inflammatory diseases (Ankita Rathore, et al., 2017).

Synthesis of Derivatives

  • Different derivatives of the compound have been synthesized for various applications. These derivatives have been used to study their binding properties and interactions, providing insights into potential therapeutic uses (C. Rao, et al., 2014).

Antimicrobial Studies

  • Novel derivatives containing the 2-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride moiety have shown promising antibacterial activities against different microorganisms, indicating their potential in developing new antimicrobial agents (Amit C. Patel, et al., 2010).

Hemolytic Activity and Antimicrobial Evaluation

  • A series of derivatives have been prepared and evaluated for antimicrobial and hemolytic activities. Most of these compounds showed activity against selected microbial species, suggesting their potential in antimicrobial therapy (Samreen Gul, et al., 2017).

Safety And Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety information includes precautionary statements such as P264 - P280 - P305 + P351 + P338 - P337 + P313 .

Future Directions

The future directions for research on “2-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride” and similar compounds could involve further exploration of their potential therapeutic applications, given the wide range of biological activities exhibited by oxadiazoles . Additionally, more detailed studies on the synthesis, characterization, and mechanism of action of these compounds could provide valuable insights for drug discovery and development.

properties

IUPAC Name

2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-5-9-7(10-12-5)6-4-8-2-3-11-6;/h6,8H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQGKSTZYMOJKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2CNCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride

CAS RN

1443979-69-8
Record name Morpholine, 2-(5-methyl-1,2,4-oxadiazol-3-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443979-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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